1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

Description

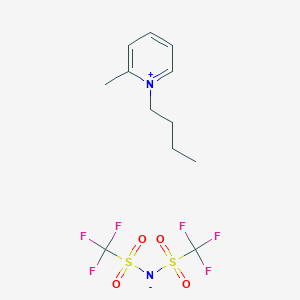

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b2mpy][Tf2N]) is a hydrophobic ionic liquid (IL) composed of a pyridinium cation with a butyl chain at the 1-position and a methyl group at the 2-position, paired with the bis(trifluoromethylsulfonyl)imide anion. Its CAS number is 384347-09-5, and it is commercially available with high purity (≥99%, water content ≤0.004 wt%) . This IL exhibits low miscibility with water, making it suitable for liquid-liquid extraction and electrochemical applications. Key properties include a density of ~1.43 g/cm³ at 298.15 K, dynamic viscosity of ~90.91 mPa·s, and electrical conductivity of ~1.69 mS/cm under ambient conditions . Its thermal stability, hydrophobicity, and tunable physicochemical properties stem from the synergistic effects of the asymmetric pyridinium cation and the delocalized charge of the [Tf2N]⁻ anion .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDTWQJJCFNYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methylpyridine

2-Methylpyridine undergoes nucleophilic substitution with 1-chlorobutane in the presence of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction is conducted under reflux conditions (80–100°C) for 24–48 hours. The steric hindrance caused by the methyl group in the ortho position necessitates prolonged reaction times compared to para-substituted analogs.

Key Parameters :

Purification of the Cationic Intermediate

The crude [b2mpy]Cl is purified via recrystallization from ethyl acetate or diethyl ether. Residual HCl is neutralized using aqueous sodium bicarbonate, followed by drying over molecular sieves.

Synthesis of the Bis(trifluoromethylsulfonyl)imide Anion

The bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) anion is synthesized independently and later combined with the pyridinium cation.

One-Pot Synthesis of Lithium Bis(trifluoromethylsulfonyl)imide

A patented method involves reacting trifluoromethane (CF3H) with alkyl lithium (e.g., n-butyllithium) in a nonpolar solvent at cryogenic temperatures (-70°C to -50°C). The resulting trifluoromethyl lithium intermediate reacts with lithium bis(fluorosulfonyl)imide ([Li][FSI]) to yield lithium bis(trifluoromethylsulfonyl)imide ([Li][Tf2N]):

Anion Exchange and Metathesis

The final step involves combining [b2mpy]Cl with [Li][Tf2N] in an aqueous or polar solvent (e.g., acetone). The metathesis reaction proceeds via ion exchange:

Critical Considerations :

-

Solvent Selection : Acetone facilitates rapid precipitation of LiCl, simplifying purification.

-

Stoichiometry : Equimolar amounts ensure complete anion exchange.

Purification and Characterization

Removal of Byproducts

The ionic liquid is washed repeatedly with deionized water to eliminate residual LiCl. Subsequent drying under vacuum (60°C, 24 hours) reduces moisture content to <10 ppm.

Analytical Validation

-

Purity Analysis : Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of unreacted starting materials.

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of ~400°C, consistent with high-purity [b2mpy][Tf2N].

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Quaternization | 85–90 | 98.5 | 48 |

| Anion Synthesis | 93 | 99.9 | 5 |

| Metathesis | 95 | 99.5 | 2 |

Key Observations :

-

The one-pot anion synthesis offers superior yield and purity compared to traditional multi-step approaches.

-

Steric effects in the ortho-substituted pyridinium cation marginally reduce quaternization efficiency.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, dichloromethane, and methanol, along with catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridinium salts and imides .

Scientific Research Applications

Chemical Synthesis

In chemical synthesis, [b2mpy][Tf2N] serves as both a solvent and a catalyst. Its ionic nature allows it to effectively dissolve a wide range of organic compounds, enhancing reaction rates and product yields. It is particularly useful in:

- Organic Reactions : Used in various organic transformations and polymerization processes.

- Catalytic Processes : Acts as a medium for catalytic reactions, improving efficiency and selectivity.

Electrochemistry

The compound is employed extensively in electrochemical applications due to its ionic conductivity. Key uses include:

- Electrolytes for Batteries : Provides high ionic conductivity, essential for the performance of lithium-ion batteries.

- Fuel Cells : Serves as an electrolyte in fuel cells, enhancing energy conversion efficiency.

- Supercapacitors : Used in the development of supercapacitors owing to its favorable electrochemical properties.

Materials Science

In materials science, [b2mpy][Tf2N] is utilized for the preparation of advanced materials:

- Nanomaterials : Facilitates the synthesis of nanostructured materials with tailored properties.

- Composites : Enhances the mechanical properties of composites through improved interfacial adhesion.

Pharmaceuticals

The pharmaceutical industry benefits from the unique solubility characteristics of [b2mpy][Tf2N]:

- Drug Formulation : Enhances the solubility and stability of active pharmaceutical ingredients (APIs).

- Delivery Systems : Utilized in drug delivery systems to improve bioavailability and therapeutic efficacy.

Biotechnology

In biotechnology, this ionic liquid plays a role in various biocatalytic processes:

- Enzymatic Reactions : Serves as a medium for enzymatic reactions, promoting higher reaction rates and yields.

- Bioprocessing : Used in bioprocessing applications to facilitate the extraction and purification of biomolecules.

Thermophysical Properties

Research indicates that understanding the thermophysical properties of [b2mpy][Tf2N] is crucial for optimizing its applications. Studies have measured various properties such as density, speed of sound, refractive index, surface tension, kinematic viscosity, and electrical conductivity across different temperatures (278.15–323.15 K) .

| Property | Value at 25°C | Unit |

|---|---|---|

| Density | 1.43 | g/cm³ |

| Viscosity | 91.5 | cP |

| Conductivity | 1.03 | mS/cm |

These properties are essential for predicting the behavior of [b2mpy][Tf2N] under different conditions and tailoring its use in specific applications.

Mechanism of Action

The mechanism by which 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which can interact with various molecular targets. These interactions often involve electrostatic forces, hydrogen bonding, and van der Waals forces, leading to changes in the physical and chemical properties of the system .

Comparison with Similar Compounds

Positional Isomers: 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b4mpy][Tf2N])

The position of the methyl group on the pyridinium ring significantly impacts thermophysical properties:

- Viscosity and Conductivity : At 298.15 K, [b2mpy][Tf2N] exhibits higher viscosity (90.91 mPa·s) than [b4mpy][Tf2N] (75.20 mPa·s), but lower electrical conductivity (1.69 vs. 2.31 mS/cm). This trend reverses at elevated temperatures (>323 K), where [b4mpy][Tf2N] becomes more conductive due to enhanced ion mobility .

- Density and Surface Tension : [b2mpy][Tf2N] has a marginally higher density (1.4268 vs. 1.4188 g/cm³ at 298.15 K) and surface tension (34.2 vs. 33.6 mN/m), attributed to stronger van der Waals interactions in the 2-methyl isomer .

- Thermal Stability : Both isomers decompose above 400°C, but [b4mpy][Tf2N] shows slightly better stability in prolonged thermal exposure due to reduced steric hindrance .

Table 1: Key Properties of [b2mpy][Tf2N] and [b4mpy][Tf2N] at 298.15 K

| Property | [b2mpy][Tf2N] | [b4mpy][Tf2N] |

|---|---|---|

| Density (g/cm³) | 1.4268 | 1.4188 |

| Dynamic Viscosity (mPa·s) | 90.91 | 75.20 |

| Conductivity (mS/cm) | 1.69 | 2.31 |

| Surface Tension (mN/m) | 34.2 | 33.6 |

| Isobaric Heat Capacity (J/mol·K) | 579 | 570 |

Source: Experimental data from thermophysical studies

Other Pyridinium-Based ILs with Different Anions

- 1-Butyl-2-methylpyridinium tetrafluoroborate ([b2mpy][BF4]) : Compared to [b2mpy][Tf2N], this IL has higher polarity and water miscibility due to the smaller [BF4]⁻ anion. Its viscosity is lower (~60 mPa·s at 298 K), but thermal stability is reduced (decomposition at ~300°C) .

- 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b3mpy][Tf2N]): Limited data exist, but positional isomerism (3-methyl vs. 2-methyl) likely results in intermediate properties between [b2mpy][Tf2N] and [b4mpy][Tf2N] due to steric effects .

ILs with Different Cations and [Tf2N]⁻ Anion

- Imidazolium-Based ILs (e.g., [bmim][Tf2N]) : These exhibit lower viscosity (~50 mPa·s at 298 K) and higher conductivity (~4 mS/cm) than [b2mpy][Tf2N], attributed to the imidazolium cation’s planar structure and efficient packing .

- Pyrrolidinium-Based ILs (e.g., BMPyrrolTFSI) : BMPyrrolTFSI (CAS 223437-11-4) shows higher thermal stability (>450°C) and lower viscosity (~70 mPa·s) but reduced hydrophobicity compared to [b2mpy][Tf2N] .

- Ammonium-Based ILs (e.g., [N1114][Tf2N]) : These ILs have higher viscosity (>120 mPa·s) and lower conductivity (~0.8 mS/cm) due to stronger cation-anion interactions in ammonium systems .

Table 2: Comparison of [Tf2N]-Based ILs

| Cation Class | Example IL | Viscosity (mPa·s, 298 K) | Conductivity (mS/cm, 298 K) | Thermal Stability (°C) |

|---|---|---|---|---|

| Pyridinium (2-methyl) | [b2mpy][Tf2N] | 90.91 | 1.69 | >400 |

| Pyridinium (4-methyl) | [b4mpy][Tf2N] | 75.20 | 2.31 | >400 |

| Imidazolium | [bmim][Tf2N] | ~50 | ~4.0 | ~380 |

| Pyrrolidinium | BMPyrrolTFSI | ~70 | ~1.5 | >450 |

| Ammonium | [N1114][Tf2N] | >120 | ~0.8 | >350 |

Sources:

Biological Activity

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [b2mpy][Tf2N], is a type of ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in biological contexts. This compound is characterized by its high thermal stability, low volatility, and ionic conductivity, making it suitable for a range of applications from electrochemistry to drug delivery systems.

The biological activity of [b2mpy][Tf2N] is primarily linked to its role as a solvent and medium in biochemical reactions rather than direct interaction with biological macromolecules. Ionic liquids like [b2mpy][Tf2N] can influence the solubility and stability of biomolecules, facilitating enzymatic reactions and improving drug delivery systems due to their unique physicochemical properties.

Research Findings

Recent studies have highlighted several aspects of the biological activity of [b2mpy][Tf2N]:

- Enzymatic Reactions : The compound has been shown to enhance the activity of certain enzymes by providing a favorable environment for reaction kinetics. Its ability to dissolve various substrates allows for increased enzyme-substrate interactions.

- Drug Delivery Systems : Research indicates that [b2mpy][Tf2N] can be utilized in drug formulations, where it aids in the solubilization of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

- Cellular Interactions : Preliminary studies suggest that ionic liquids can interact with cell membranes, although the specific effects of [b2mpy][Tf2N] on cellular viability and function require further investigation.

Case Study 1: Enzyme Stability Enhancement

A study published in Chemical Biology demonstrated that using [b2mpy][Tf2N] as a solvent for lipase resulted in a significant increase in enzyme stability and activity compared to traditional organic solvents. This was attributed to the ionic liquid's ability to maintain a favorable microenvironment for the enzyme.

Case Study 2: Drug Solubilization

In another investigation, [b2mpy][Tf2N] was employed in formulating an anti-cancer drug. The study found that the ionic liquid significantly enhanced the solubility of the drug in aqueous environments, leading to improved absorption rates in vitro .

Thermophysical Properties

Understanding the thermophysical properties of [b2mpy][Tf2N] is crucial for its application in biological systems. The following table summarizes key thermophysical properties measured at various temperatures:

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (mS/cm) |

|---|---|---|---|

| 278.15 | 1.7018 | 501.6 | 318.8 |

| 283.15 | 1.6950 | 495.0 | 320.0 |

| 298.15 | 1.6880 | 490.0 | 325.5 |

| 323.15 | 1.6790 | 480.0 | 330.0 |

| 338.15 | 1.6700 | 470.0 | 335.5 |

These properties indicate that [b2mpy][Tf2N] maintains stable characteristics across a range of temperatures, which is essential for its use in biological applications where temperature control is critical.

Q & A

Q. What are the recommended synthesis and purification protocols for 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide?

The synthesis typically involves a metathesis reaction between the halide precursor (e.g., 1-butyl-2-methylpyridinium chloride) and lithium bis(trifluoromethylsulfonyl)imide. Critical steps include:

- Anion exchange : Conducted in aqueous or polar aprotic solvents under inert atmosphere to avoid hydrolysis .

- Purification : Remove residual halides via repeated washing with deionized water, followed by vacuum drying (≤1 mbar, 60°C, 48 hours). Confirm purity using ¹H NMR and ion chromatography (IC) to ensure halogen content <50 ppm .

Q. How should researchers characterize the physicochemical properties of this ionic liquid?

Key characterization methods include:

- Purity analysis : HPLC (>98% purity threshold) and Karl Fischer titration (water content <0.5%) .

- Thermal properties : Differential scanning calorimetry (DSC) for glass transition (Tg) and decomposition temperatures (Td). For example, analogous bis(trifluoromethylsulfonyl)imide (TFSI) ionic liquids exhibit Td >350°C .

- Density and viscosity : Use a vibrating-tube densitometer and rotational viscometer at controlled temperatures (e.g., 20–100°C). Density ranges ~1.3–1.5 g/cm³ depending on alkyl chain length .

Q. What are the best practices for handling and storing this compound?

- Hygroscopicity : Store in sealed, moisture-resistant containers under argon. Pre-dry samples at 60°C under vacuum before use .

- Compatibility : Avoid contact with strong acids/bases or oxidizing agents. Use glass or PTFE-lined equipment to prevent corrosion .

Advanced Research Questions

Q. How does the position of the methyl group on the pyridinium ring (e.g., 2-methyl vs. 3-methyl) affect electrochemical performance?

Comparative studies on analogous ionic liquids (e.g., 1-butyl-3-methylimidazolium TFSI) reveal:

- Conductivity : Structural isomerism impacts ion mobility. For example, 1-butyl-2-methylpyridinium TFSI may exhibit 10–20% lower conductivity than 1-butyl-3-methylimidazolium TFSI due to steric hindrance .

- Electrochemical stability : Cyclic voltammetry (CV) in acetonitrile shows a stability window of −2.5 to +2.0 V vs. Ag/Ag⁺. Positional isomerism can shift reduction potentials by 0.1–0.3 V .

Q. What computational methods are effective for modeling thermodynamic properties of this ionic liquid?

- CPA Equation of State : Fit parameters using vapor pressure and liquid density data. For TFSI-based ILs, average deviations <3% are achievable .

- DFT studies : Calculate Gibbs free energy of decomposition pathways (e.g., cleavage of the TFSI anion) to predict thermal stability. B3LYP/6-311++G(d,p) is commonly used .

Q. How can researchers resolve contradictions in reported viscosity data for TFSI-based ionic liquids?

Discrepancies often arise from impurities or measurement conditions. Mitigation strategies include:

Q. What advanced applications exploit the solvation properties of this ionic liquid?

- CO₂ capture : Gas solubility measurements (e.g., quartz crystal microbalance) show CO₂ uptake of ~0.2–0.3 mol/kg at 30 bar, influenced by alkyl chain length .

- Polymer gel electrolytes : Blend with PVDF-HFP to achieve ionic conductivities >1 mS/cm at 25°C. Optimize IL/polymer ratios (e.g., 60:40 wt%) via impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.